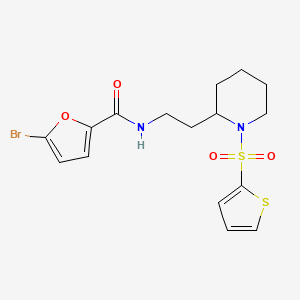

5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide

Description

This compound features a 5-bromofuran-2-carboxamide core linked to a piperidin-2-yl ethyl moiety modified by a thiophen-2-ylsulfonyl group.

Properties

IUPAC Name |

5-bromo-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4S2/c17-14-7-6-13(23-14)16(20)18-9-8-12-4-1-2-10-19(12)25(21,22)15-5-3-11-24-15/h3,5-7,11-12H,1-2,4,8-10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIDWVKYFZUVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Aminoethyl)piperidine

Method :

- Piperidine-2-carboxylic acid is esterified to its methyl ester using methanol and H₂SO₄.

- The ester is reduced to piperidine-2-methanol via LiAlH₄.

- Conversion to mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA).

- Displacement with potassium cyanide (KCN) yields piperidine-2-acetonitrile .

- Nitrile reduction using H₂ and Raney Nickel produces 2-(2-aminoethyl)piperidine .

Key Data :

Protection of Ethylamine and Sulfonation

Method :

- Boc protection : React 2-(2-aminoethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O (pH 9).

- Sulfonation : Treat Boc-protected amine with thiophene-2-sulfonyl chloride in dichloromethane (DCM) and TEA.

- Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in DCM.

Key Data :

Synthesis of 5-Bromofuran-2-carboxylic Acid

Method :

- Brominate furan-2-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid at 60°C.

- Purify via recrystallization (ethanol/water).

Key Data :

Amide Coupling

Method :

- Activate 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

- React with 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine in DCM/TEA.

Alternative : Use HATU/DIPEA in DMF for coupling.

Key Data :

Optimization and Challenges

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the piperidine ring.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

Biological Research: It can be used to study the interactions between small molecules and biological targets, aiding in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and piperidine rings could play a role in binding to these targets, while the furan ring may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analog 1: 5-Bromo-N-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)furan-2-carboxamide

- Key Differences :

- Replaces the thiophene-sulfonyl-piperidine-ethyl group with a 4-methylpiperidine-sulfonyl-phenyl unit.

- Contains a thiourea (-NHC(S)NH-) linkage instead of a direct amide bond.

- Implications: The thiourea group may reduce metabolic stability compared to the parent sulfonamide due to susceptibility to hydrolysis.

Structural Analog 2: 5-Bromo-N-[4-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide

- Key Differences :

- Substitutes the piperidine-thiophene sulfonyl group with a 3-methyltriazolopyridazine-phenyl moiety.

- Increased rigidity from the fused triazole-pyridazine system could limit conformational flexibility, affecting target selectivity .

Structural Analog 3: 5-Bromo-N-(2,2,2-Trichloro-1-((3-Toluidinocarbothioyl)amino)ethyl)furan-2-carboxamide

- Key Differences :

- Incorporates a trichloroethyl group and a 3-toluidine carbothioyl substituent.

- Implications :

Structural Analog 4: 5-Bromo-N-[(2-Methoxyphenyl)carbamothioyl]furan-2-carboxamide

- Key Differences :

- Replaces the sulfonamide-piperidine-ethyl chain with a 2-methoxyphenyl thiourea group.

- Thiourea’s lower acidity (vs. sulfonamide) may reduce ionic interactions in polar binding pockets .

Structural Analog 5: (E)-5-Bromo-N-(4-((2-(2-(4-Nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c)

- Key Differences :

- Features a 4-nitrophenyl acetyl hydrazone side chain.

- Hydrazone linkages are prone to hydrolysis, which may limit in vivo stability but allow pH-dependent release mechanisms .

Hypothetical Activity and Pharmacokinetic Trends

While specific activity data (e.g., IC50, logP) are unavailable in the provided evidence, structural analysis suggests:

Biological Activity

5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A bromine atom

- A thiophene ring

- A piperidine ring

- A furan ring

This unique combination of functional groups may confer distinct biological activities, making it a candidate for further research in pharmacology.

The biological activity of this compound is hypothesized to involve several biochemical pathways. Compounds with similar structures have been implicated in various mechanisms, including:

- Enzyme inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.

- Antimicrobial activity : The presence of thiophene and piperidine rings is often associated with antimicrobial properties, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit critical metabolic processes.

Antimicrobial Activity

Recent studies indicate that derivatives of compounds containing thiophene and piperidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from to against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antibiofilm Activity

This compound has also been evaluated for its ability to inhibit biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are notoriously difficult to eradicate. Compounds in this class have demonstrated efficacy in reducing biofilm biomass and viability .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of related compounds, various derivatives were synthesized and tested against common bacterial strains. The results indicated that certain thiophene-bearing derivatives exhibited strong antimicrobial activity, with MIC values comparable to established antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 7b | 0.22 | Highly active against S. aureus |

| Compound 10 | 0.25 | Effective against S. epidermidis |

Study 2: Biofilm Formation Inhibition

Another investigation focused on the antibiofilm potential of related compounds. The findings revealed that specific derivatives could inhibit biofilm formation significantly, showcasing their potential as therapeutic agents against biofilm-associated infections .

| Compound | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| Compound 21b | 62.216 | 124.432 |

| Compound 21d | 31.108 | 248.863 |

Q & A

Q. Critical Reaction Conditions :

- Temperature : Controlled reflux (e.g., 60–80°C) minimizes side reactions during sulfonylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .

- Purification : Chromatography or recrystallization ensures >95% purity .

Advanced Consideration :

Regioselectivity in sulfonylation can be influenced by steric hindrance from the piperidine ring, requiring optimization of stoichiometry (e.g., 1.2 eq sulfonyl chloride) .

How can conflicting biological activity data for this compound be resolved?

Basic Research Focus

Conflicting data often arise from assay variability. Key steps include:

Q. Advanced Research Focus

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to targets like kinases or GPCRs .

- Metabolite Screening : LC-MS/MS can identify active metabolites that may contribute to off-target effects .

Example : In a kinase inhibition assay, discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from ATP concentration differences; normalize results using Z’-factor statistical analysis .

What advanced spectroscopic techniques are recommended for characterizing this compound?

Q. Basic Research Focus

Q. Advanced Research Focus

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and sulfonamide geometry, critical for structure-activity relationship (SAR) studies .

- 2D NMR (NOESY, HSQC) : Maps intramolecular interactions (e.g., piperidine-thiophene spatial proximity) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₀BrN₂O₅S₂) with <2 ppm error .

What strategies are effective in improving the compound's pharmacokinetic properties?

Q. Basic Research Focus

Q. Advanced Research Focus

- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., furan oxidation) and guide deuteration to prolong half-life .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo models .

How does the stereochemistry of the piperidine ring affect the compound's biological activity?

Q. Basic Research Focus

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Model piperidine ring puckering to predict binding poses in enzyme active sites (e.g., COX-2) .

- SAR Studies : Replace piperidine with morpholine or azepane to assess stereoelectronic effects on potency .

Example : The (R)-enantiomer may exhibit 10-fold higher affinity due to optimal hydrogen bonding with a kinase’s hinge region .

What computational tools are recommended for predicting off-target interactions?

Q. Advanced Research Focus

- Docking Software (AutoDock Vina, Glide) : Screen against databases like ChEMBL to identify potential off-targets (e.g., serotonin receptors) .

- Machine Learning Models : Train on kinase inhibitor datasets to predict polypharmacology risks .

- ADMET Prediction : Use SwissADME or ADMETlab to estimate blood-brain barrier penetration and hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.